Cas no 1178675-00-7 (2-({5-Nitroimidazo2,1-b1,3thiazol-6-yl}oxy)phenol)

2-({5-Nitroimidazo2,1-b1,3thiazol-6-yl}oxy)phenol 化学的及び物理的性質
名前と識別子
-
- 2-({5-nitroimidazo[2,1-b][1,3]thiazol-6-yl}oxy)phenol
- 2-(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)oxyphenol
- 2-({5-Nitroimidazo2,1-b1,3thiazol-6-yl}oxy)phenol
-
- インチ: 1S/C11H7N3O4S/c15-7-3-1-2-4-8(7)18-9-10(14(16)17)13-5-6-19-11(13)12-9/h1-6,15H
- InChIKey: QKFWAUNZZGJIHC-UHFFFAOYSA-N
- ほほえんだ: S1C=CN2C1=NC(=C2[N+](=O)[O-])OC1C=CC=CC=1O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 353
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 121
2-({5-Nitroimidazo2,1-b1,3thiazol-6-yl}oxy)phenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-110255-0.25g |
2-({5-nitroimidazo[2,1-b][1,3]thiazol-6-yl}oxy)phenol |
1178675-00-7 | 95% | 0.25g |
$438.0 | 2023-10-27 | |
TRC | N497560-100mg |
2-({5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}oxy)phenol |
1178675-00-7 | 100mg |
$ 340.00 | 2022-06-03 | ||
Enamine | EN300-110255-1.0g |
2-({5-nitroimidazo[2,1-b][1,3]thiazol-6-yl}oxy)phenol |
1178675-00-7 | 95% | 1g |
$884.0 | 2023-06-10 | |
Enamine | EN300-110255-5g |
2-({5-nitroimidazo[2,1-b][1,3]thiazol-6-yl}oxy)phenol |
1178675-00-7 | 95% | 5g |
$2566.0 | 2023-10-27 | |
1PlusChem | 1P01A106-10g |
2-({5-nitroimidazo[2,1-b][1,3]thiazol-6-yl}oxy)phenol |
1178675-00-7 | 95% | 10g |
$4768.00 | 2023-12-26 | |
1PlusChem | 1P01A106-2.5g |
2-({5-nitroimidazo[2,1-b][1,3]thiazol-6-yl}oxy)phenol |
1178675-00-7 | 95% | 2.5g |
$2207.00 | 2023-12-26 | |
Enamine | EN300-110255-1g |
2-({5-nitroimidazo[2,1-b][1,3]thiazol-6-yl}oxy)phenol |
1178675-00-7 | 95% | 1g |
$884.0 | 2023-10-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292750-500mg |
2-({5-nitroimidazo[2,1-b][1,3]thiazol-6-yl}oxy)phenol |
1178675-00-7 | 95% | 500mg |
¥17407.00 | 2024-08-09 | |
1PlusChem | 1P01A106-500mg |
2-({5-nitroimidazo[2,1-b][1,3]thiazol-6-yl}oxy)phenol |
1178675-00-7 | 95% | 500mg |
$916.00 | 2023-12-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292750-1g |
2-({5-nitroimidazo[2,1-b][1,3]thiazol-6-yl}oxy)phenol |
1178675-00-7 | 95% | 1g |
¥20685.00 | 2024-08-09 |
2-({5-Nitroimidazo2,1-b1,3thiazol-6-yl}oxy)phenol 関連文献
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
2-({5-Nitroimidazo2,1-b1,3thiazol-6-yl}oxy)phenolに関する追加情報
Recent Advances in the Study of 2-({5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}oxy)phenol (CAS: 1178675-00-7)
The compound 2-({5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}oxy)phenol (CAS: 1178675-00-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the synthetic versatility of 2-({5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}oxy)phenol, which combines a nitroimidazole moiety with a phenolic group. This hybrid structure has been shown to exhibit promising antimicrobial and antiparasitic activities, particularly against drug-resistant strains. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent activity against Trypanosoma brucei, the causative agent of African sleeping sickness, with IC50 values in the low micromolar range.
Mechanistic studies have revealed that 2-({5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}oxy)phenol acts through multiple pathways, including inhibition of key parasitic enzymes and generation of reactive oxygen species. The nitroimidazole component is believed to undergo bioreduction in anaerobic conditions, leading to cytotoxic effects in target organisms. Meanwhile, the phenolic moiety contributes to improved pharmacokinetic properties, such as enhanced solubility and membrane permeability.
In addition to its antiparasitic activity, recent research has explored the anticancer potential of this compound. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that structural analogs of 2-({5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}oxy)phenol showed selective cytotoxicity against certain cancer cell lines, particularly those with hypoxic microenvironments. This suggests potential applications in targeting solid tumors where hypoxia is a common feature.
From a drug development perspective, structure-activity relationship (SAR) studies have been crucial in optimizing the biological profile of this compound class. Researchers have systematically modified various positions on the molecular scaffold to improve potency, selectivity, and metabolic stability. Notably, the introduction of electron-withdrawing groups at specific positions has been shown to enhance both antimicrobial activity and chemical stability.
Despite these promising findings, challenges remain in the development of 2-({5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}oxy)phenol as a therapeutic agent. Current research is addressing issues such as potential toxicity profiles, metabolic pathways, and formulation strategies. Recent pharmacokinetic studies in animal models have provided valuable insights into absorption, distribution, and elimination characteristics that will inform future clinical development.
In conclusion, 2-({5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}oxy)phenol represents an exciting scaffold in medicinal chemistry with demonstrated activity against multiple disease targets. Ongoing research continues to explore its full therapeutic potential while addressing the challenges of drug development. The compound's unique structural features and promising biological activities make it a valuable subject for further investigation in the chemical biology and pharmaceutical research communities.
1178675-00-7 (2-({5-Nitroimidazo2,1-b1,3thiazol-6-yl}oxy)phenol) 関連製品
- 854179-21-8(1-(2,5-dimethylphenyl)butan-1-ol)
- 1263365-72-5(2-(1,3-Dioxolan-2-yl)-1-(4-ethyl-phenyl)-ethanone)
- 883540-44-1(1-(4-{[(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amino]-methyl}-phenyl)-pyrrolidin-2-one)
- 1213306-62-7(4-(1R)-1-aminoethyl-5-bromo-2-methoxyphenol)
- 1036756-06-5(6-bromo-5-fluoro-1,2-dihydroquinazolin-2-one)
- 2228754-00-3(5-(1,2-oxazol-3-yl)-1,3-oxazol-2-amine)
- 921522-83-0(N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-ethoxyacetamide)
- 2137626-67-4(4-(2-Methylbutan-2-yl)-1-(prop-2-yn-1-yl)cyclohexane-1-carboxylic acid)
- 298215-64-2(4-Bromo-2-{(5-bromo-3-methyl-2-pyridinyl)aminomethyl}benzenol)
- 1251681-25-0(3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one)




